2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate
Description
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a 2,6-difluorobenzoate ester moiety. This structure combines a bicyclic nitrogen-rich scaffold with fluorinated aromatic substitution, which is often associated with enhanced metabolic stability and bioactivity in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3/c1-8-9(13(22)21-15(20-8)18-7-19-21)5-6-24-14(23)12-10(16)3-2-4-11(12)17/h2-4,7H,5-6H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADZCATCGBLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate is a member of the triazolo-pyrimidine class of compounds. This class has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
- Molecular Formula : C16H13F2N4O3
- Molecular Weight : 366.29 g/mol
- CAS Number : 866137-39-5
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives of triazoles, it was found that certain substitutions on the triazole ring enhanced activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
The compound demonstrated moderate to high efficacy against several bacterial strains:
- Escherichia coli : Moderate activity was noted.
- Klebsiella pneumoniae : Effective against this pathogen as well.
- Staphylococcus aureus : Showed promising results in inhibiting growth.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. The compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have indicated that modifications in the triazole structure can lead to enhanced apoptosis in cancer cells . The mechanism appears to involve the disruption of cellular processes essential for tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives is heavily influenced by their chemical structure:
- Substituents on the Triazole Ring : The presence of methyl and oxo groups significantly affects antimicrobial potency.
- Fluorine Substituents : The introduction of fluorine atoms has been associated with increased lipophilicity and improved membrane permeability, which may enhance biological activity .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted where various derivatives were synthesized and tested against a panel of microorganisms. The results indicated that compounds with specific substitutions showed enhanced activity against Klebsiella pneumoniae and Staphylococcus aureus .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that the compound induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogenic microorganisms. For instance:
- In vitro studies showed that the compound displayed notable antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of electron-withdrawing groups enhances its efficacy against Gram-negative bacteria, indicating potential as a lead compound for developing new antibiotics .
Anticancer Properties
Research indicates that triazolo-pyrimidine derivatives can act as potential anticancer agents. The compound has been assessed for its cytotoxic effects on cancer cell lines:
- In silico studies suggest that structural modifications can improve binding affinity to cancer-related targets .
- Compounds similar to this have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolo-pyrimidines have been documented in several studies:
- The compound's mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .
- Experimental models have indicated reduced inflammation markers upon treatment with derivatives of this compound.
Case Study 1: Antimicrobial Efficacy
A study conducted by Garudacharia et al. synthesized various triazolo-pyrimidine derivatives and tested their antimicrobial activity. The results indicated that specific modifications to the structure led to enhanced activity against Mycobacterium smegmatis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting their potential as antituberculosis agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 9c | 12.50 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of triazolo-pyrimidine derivatives. The study highlighted that certain modifications led to increased cytotoxicity against breast and colon cancer cell lines. The binding interactions were analyzed using molecular docking studies, revealing promising candidates for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast Cancer) | 5.0 |
| B | HCT116 (Colon Cancer) | 8.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo-pyrimidine scaffold is a common structural motif in bioactive molecules. Below is a comparative analysis of key analogs:
Structural Analog 1: Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Core Structure : Shares the 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine backbone.
- Substituents :
- Position 6 : Ethyl carboxylate group (similar to the target compound).
- Position 7 : 4-[(4-Chlorobenzyl)oxy]phenyl group (distinct from the target compound’s 2,6-difluorobenzoate ester).
- Position 2 : 2-Fluorobenzylsulfanyl group (replaces the ester linkage in the target compound).
Structural Analog 2: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazone derivatives
- Core Structure : Quinazoline-pyrazole hybrid (distinct from triazolo-pyrimidine).
- Substituents :
- Aldehyde hydrazone groups at the pyrazole-carbonyl position.
- Functional Implications :
- Demonstrated antimicrobial activity against Fusarium graminearum (wheat blight) and Valsa mali (apple canker) at 50 µg/mL .
- Suggests that nitrogen-rich heterocycles, like the triazolo-pyrimidine core in the target compound, may also exhibit bioactivity when paired with fluorinated or chlorinated substituents.
Structural Analog 3: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo-pyrimidine (vs. triazolo-pyrimidine in the target compound).
- Substituents :
- 2,4,6-Trimethoxybenzylidene group at position 2.
- Crystallographic Data :
- Comparison :
- The absence of fluorine atoms in this analog contrasts with the target compound’s 2,6-difluoro substitution, which likely reduces electronegativity and steric bulk.
Key Research Findings
Role of Fluorination : The 2,6-difluoro substitution in the target compound may enhance binding affinity to biological targets (e.g., enzymes in pathogens or weeds) due to increased electronegativity and steric effects .
Triazolo-Pyrimidine vs. Thiazolo-Pyrimidine : The triazolo-pyrimidine core (target compound and Analog 1) offers greater nitrogen content, which could improve hydrogen-bonding interactions compared to the sulfur-containing thiazolo-pyrimidine (Analog 3) .
Q & A
Q. What are the established synthetic routes for this compound, and what catalytic systems or solvents are typically employed?
- Methodological Answer: The synthesis of triazolopyrimidine derivatives often involves multi-component reactions. For example, a one-pot three-component approach using 5-amino-1,2,4-triazoles, aldehydes, and β-keto esters (e.g., ethyl acetoacetate) in ethanol with APTS (3-aminopropyltriethoxysilane) as a catalyst has been effective for analogous structures . Solvents like DMF or ethanol are preferred due to their polarity, which facilitates cyclocondensation. Optimization of stoichiometry (e.g., 1:1:1 molar ratio) and reflux conditions (3–6 hours) is critical. Characterization via -NMR and IR spectroscopy confirms product identity .
Q. Which crystallographic and spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXT or SHELXL software (for space-group determination and refinement) is the gold standard for resolving crystal structures . For spectroscopic analysis:
- -NMR : Assign peaks for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.3–7.1 ppm) .
- IR : Identify carbonyl stretches (C=O, ~1700 cm) and triazole/pyrimidine ring vibrations (~1600 cm) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?
- Methodological Answer: Conflicting yield data often arise from solvent purity or catalyst loading. A fractional factorial design (FFD) can systematically test variables:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Catalyst (APTS) | 0.5–2.0 mol% | +15% efficiency |
| Solvent (EtOH) | Anhydrous vs. 95% | +10% purity |
| Temperature | 70–90°C | ±5% yield |
| Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (aqueous DMF) improves purity . |
Q. How should researchers resolve discrepancies in crystallographic data between refinement software?
- Methodological Answer: Discrepancies in lattice parameters or space-group assignments (e.g., monoclinic vs. triclinic systems) require cross-validation:
Q. What experimental frameworks are suitable for studying environmental degradation pathways?
- Methodological Answer: Adopt a tiered approach inspired by environmental fate studies :
- Phase 1 (Lab) : Hydrolysis/photolysis under controlled pH/UV conditions. Monitor via HPLC-MS for degradation products.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using -labeling to track metabolite formation.
- Phase 3 (Modeling) : Use EPI Suite or SPARC to predict partition coefficients () and bioaccumulation potential.
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay models?
- Methodological Answer: Variations in cell-line sensitivity or assay protocols (e.g., MTT vs. ATP luminescence) require normalization:
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Calculate IC values with ≥3 replicates.
- Statistical Tests : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
